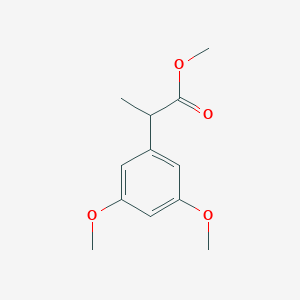

Methyl 2-(3,5-dimethoxyphenyl)propanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(3,5-dimethoxyphenyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-8(12(13)16-4)9-5-10(14-2)7-11(6-9)15-3/h5-8H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQFXALGXQCIAAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)OC)OC)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2023655-08-3 | |

| Record name | methyl 2-(3,5-dimethoxyphenyl)propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Strategies for Methyl 2 3,5 Dimethoxyphenyl Propanoate and Analogues

Esterification and Transesterification Methodologies

The formation of the methyl ester group is a critical step in the synthesis of the target compound. This can be achieved through direct esterification of the corresponding carboxylic acid or by transesterification from another ester.

Direct Esterification Techniques

Direct esterification involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. The Fischer esterification is a classic example of this approach. For the synthesis of Methyl 2-(3,5-dimethoxyphenyl)propanoate, 2-(3,5-dimethoxyphenyl)propanoic acid would be reacted with methanol (B129727), typically under reflux, with a catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid.

The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol (methanol) is often used, which can also serve as the solvent. The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by methanol.

Research into the esterification of propanoic acid with various alcohols using heterogeneous catalysts has provided valuable kinetic data. For instance, studies using a fibrous polymer-supported sulphonic acid catalyst (Smopex-101) have determined the activation energies for different alcohols, highlighting the influence of the alcohol structure on reaction kinetics. researchgate.netceon.rs

| Alcohol | Activation Energy (kJ/mol) | Typical Reaction Temperature (°C) |

|---|---|---|

| Ethanol | 52.6 | 60 - 75 |

| 1-Propanol | 49.9 | 60 - 75 |

| Butanol | 47.3 | 60 - 80 |

These data illustrate that while specific values for 2-(3,5-dimethoxyphenyl)propanoic acid may differ, the general principles and effectiveness of acid-catalyzed esterification are well-established for this class of compounds.

Catalytic Transesterification Protocols for Aryl Esters

Transesterification is an alternative method where an existing ester is converted into a different ester by reaction with an alcohol in the presence of a catalyst. nih.govresearchgate.net This can be particularly useful if, for example, an ethyl or benzyl (B1604629) ester of 2-(3,5-dimethoxyphenyl)propanoic acid is more readily available. To synthesize the methyl ester, the starting ester would be treated with an excess of methanol and a catalyst.

Catalysts for transesterification can be broadly categorized as homogeneous or heterogeneous. mdpi.com

Homogeneous Catalysts : These include strong acids (like sulfuric acid) and bases (like sodium methoxide). Acid-catalyzed transesterification proceeds via a mechanism similar to direct esterification, involving protonation of the carbonyl. youtube.com Base-catalyzed transesterification is often faster and involves the nucleophilic attack of an alkoxide ion on the ester carbonyl.

Heterogeneous Catalysts : These solid-phase catalysts (e.g., metal oxides, zeolites, ion-exchange resins) are advantageous as they can be easily separated from the reaction mixture, simplifying purification and allowing for catalyst recycling. researchgate.net For instance, zirconia-supported tungsten oxide has been studied as a solid acid catalyst for esterification reactions. researchgate.net

The choice of catalyst depends on the substrate's sensitivity to acidic or basic conditions and the desired reaction conditions. nih.gov

Stereoselective and Asymmetric Synthesis Approaches

Introducing chirality into α-aryl propanoates is of significant interest for pharmaceutical applications. Asymmetric synthesis aims to control the formation of stereocenters, leading to enantiomerically enriched products.

Enantioselective Pathways for α-Aryl-β-Amino Esters

While this compound itself is not a β-amino ester, the catalytic strategies developed for the enantioselective synthesis of α-aryl-β-amino esters are highly relevant for creating a chiral center at the α-position of aryl propanoates. nih.govnih.govsemopenalex.org These methods often rely on the reaction of an arylacetic acid ester derivative with an electrophile in the presence of a chiral catalyst.

A prominent strategy involves the use of cooperative catalysis, combining an isothiourea catalyst with a Brønsted acid. nih.govresearchgate.net In this system, the isothiourea catalyst reacts with an aryl ester to form a C(1)-ammonium enolate. This nucleophilic intermediate can then react with an electrophile, such as an imine, in an enantioselective manner. nih.gov The subsequent product is an α-aryl-β-amino ester. The principles of generating a chiral α-carbon by reacting a catalytically-formed enolate can be adapted to other electrophiles to form analogues of this compound.

| Aryl Ester Substrate | Electrophile | Catalyst System | Yield (%) | Enantiomeric Ratio (er) |

|---|---|---|---|---|

| Pentafluorophenyl 2-phenylethanoate | Hemiaminal ether | Benzotetramisole⋅HCl (BTM⋅HCl) | 81 | 96:4 |

| Pentafluorophenyl 2-(4-methoxyphenyl)ethanoate | Hemiaminal ether | Benzotetramisole⋅HCl (BTM⋅HCl) | 85 | 95:5 |

This methodology demonstrates a powerful approach to constructing α-aryl esters with high enantioselectivity, which is directly applicable to the synthesis of chiral analogues of the target compound. nih.govnih.gov

Diastereoselective Control in Propanoate Synthesis

When a molecule contains two or more stereocenters, controlling their relative configuration (diastereoselectivity) is crucial. Diastereoselective synthesis of propanoate derivatives can be achieved through various methods, including substrate-controlled reactions where an existing chiral center directs the formation of a new one, or reagent-controlled reactions using a chiral auxiliary or catalyst.

For example, the synthesis of polysubstituted cyclopropanes bearing boronate groups showcases diastereoselective control. nih.gov While not a direct synthesis of the target compound, the principles are applicable. A reported method involves the reaction of gem-bis(boronates) with thianthrenium salts, proceeding through a 1,2-boronate rearrangement to deliver cyclopropane (B1198618) diboronates with high diastereoselectivity. nih.gov These intermediates can then be further functionalized. Such strategies, which control the spatial arrangement of substituents during carbon-carbon bond formation, are key to building complex molecules with multiple stereocenters, including advanced propanoate analogues.

Functionalization of the Aromatic and Aliphatic Moieties

Post-synthesis modification of this compound allows for the creation of a diverse library of analogues. Functionalization can be targeted at the dimethoxyphenyl ring or the aliphatic propanoate chain.

Aromatic Moiety Functionalization: The electron-rich 3,5-dimethoxyphenyl ring is susceptible to electrophilic aromatic substitution. The two methoxy (B1213986) groups are ortho-, para-directing. Given their meta-relationship to each other, they strongly activate the 2-, 4-, and 6-positions for substitution reactions such as:

Halogenation: Introduction of bromine or chlorine using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: Using nitric acid and sulfuric acid to introduce a nitro group.

Friedel-Crafts Acylation/Alkylation: Introducing acyl or alkyl groups, although these reactions can sometimes be complicated by the presence of the activating methoxy groups.

Furthermore, the methoxy groups themselves can be cleaved using reagents like boron tribromide (BBr₃) to yield the corresponding dihydroxyphenyl derivative, which can then be re-alkylated to introduce different ether functionalities.

Aliphatic Moiety Functionalization: The propanoate portion of the molecule also offers several handles for modification:

α-Carbon Chemistry: The α-proton (the hydrogen on the carbon adjacent to the ester carbonyl) can be removed by a strong base (e.g., Lithium diisopropylamide, LDA) to form an enolate. This enolate can then react with various electrophiles (e.g., alkyl halides, aldehydes) to introduce substituents at the α-position.

Ester Group Transformation: The methyl ester can be hydrolyzed back to the carboxylic acid under acidic or basic conditions. The acid can then be converted into other derivatives, such as amides (by reacting with amines) or other esters. The ester can also be reduced to the corresponding primary alcohol, 2-(3,5-dimethoxyphenyl)propan-1-ol, using a reducing agent like lithium aluminum hydride (LiAlH₄).

These functionalization strategies provide a versatile toolkit for modifying the core structure of this compound, enabling the synthesis of a wide array of analogues for further study.

Strategies for Regioselective Substitution on the Dimethoxyphenyl Ring

The 3,5-dimethoxyphenyl ring is an electron-rich aromatic system, which makes it susceptible to electrophilic aromatic substitution. However, controlling the position of substitution (regioselectivity) is crucial for constructing specific analogues. The two methoxy groups are ortho-, para-directing activators. In the case of a 3,5-disubstituted ring, the positions ortho to both methoxy groups (positions 2 and 6) and the position para to both (position 4) are highly activated.

Key strategies for achieving regioselectivity include:

Steric Hindrance: The choice of electrophile can influence the site of substitution. Bulky electrophiles may preferentially attack the less sterically hindered position 4.

Directed Ortho-Metalation (DoM): This powerful technique involves the use of a directing group to deliver a metalating agent (typically an organolithium reagent) to a specific ortho position. While the ester group in the target molecule is not a strong directing group for this purpose, related precursors with stronger directing groups (e.g., amides, carbamates) can be used to achieve substitution at the C2 or C6 position, followed by conversion to the desired propanoate.

Kinetic vs. Thermodynamic Control: Reaction conditions such as temperature and reaction time can be manipulated to favor either the kinetically or thermodynamically preferred product, which can differ in their substitution patterns.

Molecular Electron Density Theory (MEDT) has been employed to analyze and predict the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzene (B151609) derivatives, and similar principles can be applied to activated systems. rsc.org The presence of the electron-donating methoxy groups polarizes the aromatic electron density, but the ultimate regiochemical outcome is a fine balance between electronic effects and steric interactions. rsc.org

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of 1,3-Dimethoxybenzene (a model substrate)

| Electrophilic Reagent | Major Product(s) | Notes |

| Br₂/FeBr₃ | 2,4,6-Tribromination | High activation leads to multiple substitutions. |

| HNO₃/H₂SO₄ | 2,4-Dinitro-1,5-dimethoxybenzene | Strong nitrating conditions can lead to multiple additions. |

| Friedel-Crafts Acylation | Primarily 4-acylation | The acyl group is introduced at the sterically accessible para position. |

| Vilsmeier-Haack Reaction | 4-Formylation | Provides a route to introduce an aldehyde group regioselectively. |

Modifications of the Propanoate Carbon Chain

Modifying the propanoate side chain is essential for structure-activity relationship (SAR) studies and for fine-tuning the physicochemical properties of the molecule. nih.gov These modifications can involve introducing new functional groups, altering the chain length, or creating new stereocenters. jenkemusa.com

Common modifications include:

Alpha-Functionalization: The α-carbon of the propanoate ester can be deprotonated using a strong base (e.g., Lithium diisopropylamide, LDA) to form an enolate. This enolate can then react with various electrophiles (e.g., alkyl halides, aldehydes, ketones) to introduce substituents at this position.

Chain Elongation/Shortening: Homologation reactions can extend the carbon chain, while degradation reactions can shorten it. For instance, reduction of the ester to an alcohol, followed by conversion to a leaving group and displacement with a cyanide nucleophile, can be part of a chain-elongation sequence.

Conversion to Other Functional Groups: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which serves as a versatile precursor for amides, other esters, or can be reduced to an alcohol. rsc.org

Biocatalytic methods, using enzymes like aldolases, can also be employed to create chiral alcohol centers during the construction of side chains, offering high stereoselectivity. acs.org

Metal-Catalyzed Coupling and Annulation Reactions

Transition metal-catalyzed reactions have revolutionized the synthesis of arylpropanoates and their derivatives. ustc.edu.cn These methods provide efficient and modular routes for constructing the core structure and for building more complex, fused-ring systems.

Metal-Catalyzed Coupling Reactions:

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming the crucial aryl-C(sp²) bond in 2-arylpropanoates. rsc.org

Suzuki Coupling: Reaction of a (3,5-dimethoxyphenyl)boronic acid with a methyl 2-halopropanoate derivative.

Heck Reaction: Coupling of a 3,5-dimethoxy-halobenzene with methyl acrylate. ustc.edu.cn

Negishi Coupling: The reaction between an organohalide and an organozinc compound, catalyzed by nickel or palladium. ustc.edu.cn

Carbonylative Coupling: These reactions introduce a carbonyl group (CO) during the coupling process. For example, palladium-catalyzed carbonylative coupling of aryl halides with thiols is a direct method for synthesizing thioesters. chemrevlett.com

Table 2: Comparison of Palladium-Catalyzed Coupling Reactions for Arylpropanoate Synthesis

| Reaction Name | Aryl Source | Propanoate Source | Catalyst/Ligand System | Key Advantages |

| Suzuki Coupling | Arylboronic acid | Methyl 2-halopropanoate | Pd(PPh₃)₄, Pd(OAc)₂, etc. | High functional group tolerance, mild conditions. |

| Heck Reaction | Aryl halide | Methyl acrylate | Pd(OAc)₂/Phosphine ligand | Atom economy, readily available starting materials. ustc.edu.cn |

| Stille Coupling | Aryl stannane | Methyl 2-halopropanoate | Pd(0) catalysts | Tolerant of many functional groups. |

| Negishi Coupling | Aryl halide | Organozinc reagent | Ni or Pd catalysts | High reactivity of organozinc reagents. ustc.edu.cn |

Annulation Reactions:

Annulation reactions are ring-forming processes that can use the pre-existing arylpropanoate scaffold to construct polycyclic structures. nih.gov These reactions often proceed through a sequence of bond formations, sometimes catalyzed by transition metals.

[3+2] Annulation: These reactions involve a three-atom component reacting with a two-atom component to form a five-membered ring. chim.it For instance, the reaction of allenoates with 3-methyleneindolin-2-ones can produce cyclopentene-fused spirooxindoles with high stereoselectivity. rsc.org

Palladium-Catalyzed Annulation: Palladium catalysts can facilitate multi-component annulation reactions involving multiple C-H activations to build complex fused ring systems from simple starting materials. rsc.org

Intramolecular Friedel-Crafts: If the propanoate chain is modified to include an appropriate electrophilic center, it can undergo an intramolecular cyclization onto the electron-rich dimethoxyphenyl ring to form a fused ring system.

Multicomponent Reaction Protocols for Complex Propanoate Scaffolds

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single, one-pot operation to form a complex product. nih.govpreprints.org This approach offers significant advantages in terms of step- and atom-economy, making it ideal for generating molecular diversity. researchgate.net

Key MCRs applicable to the synthesis of complex propanoate scaffolds include:

Ugi Reaction: A four-component reaction involving an aldehyde, an amine, a carboxylic acid, and an isocyanide. By using 2-(3,5-dimethoxyphenyl)propanoic acid as the carboxylic acid component, complex peptide-like structures incorporating the target scaffold can be readily assembled. nih.gov

Passerini Reaction: A three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield an α-acyloxyamide. nih.gov This can be used to build scaffolds related to the target molecule.

Strecker Reaction: A three-component reaction between an aldehyde (e.g., 3,5-dimethoxybenzaldehyde), an amine, and a cyanide source to produce α-aminonitriles, which are precursors to amino acids. This provides a route to α-amino acid derivatives of the target structure. nih.gov

The power of MCRs lies in their ability to rapidly generate complex and topologically rich molecular frameworks from simple and readily available starting materials. nih.govresearchgate.net

Novel Protecting Group Chemistries in Ester Synthesis

In multi-step organic synthesis, protecting groups are essential for masking reactive functional groups to prevent unwanted side reactions. wikipedia.org The synthesis of complex molecules like this compound or its analogues often requires the strategic use of protecting groups, particularly when other sensitive functionalities are present in the molecule.

The synthesis of an ester involves the reaction of a carboxylic acid and an alcohol. If other reactive groups (e.g., other alcohols, amines, thiols) are present in the starting materials, they must be protected.

Common Protecting Groups in Ester Synthesis:

For Alcohols:

Silyl (B83357) Ethers (e.g., TBDMS, TIPS): Widely used due to their ease of installation and removal under specific conditions (typically fluoride (B91410) ions), and their stability across a range of other reaction conditions. numberanalytics.com

Acetals and Ketals: Formed by reacting an alcohol (often a diol) with an aldehyde or ketone. They are stable under basic conditions and are readily removed with acid. numberanalytics.comhighfine.com

Esters (e.g., Acetate, Pivaloate): Alcohols can be protected as esters, which can be cleaved under basic conditions (saponification). The steric hindrance of the ester affects its lability. uchicago.edu

For Carboxylic Acids:

Methyl or Ethyl Esters: Simple esters are often used as protecting groups and can be removed by saponification. rsc.org

t-Butyl Esters: Cleaved under acidic conditions, providing an orthogonal deprotection strategy to base-labile groups. rsc.org

Benzyl Esters: Removed by hydrogenolysis, a mild condition that is compatible with many other functional groups.

Orthogonal Protecting Group Strategy:

A key concept in modern synthesis is the use of an "orthogonal set" of protecting groups. uchicago.edu This involves using multiple protecting groups in a single molecule that can be removed under different, specific conditions without affecting the others. rsc.org For example, a molecule might contain a silyl ether (removed by fluoride), a t-butyl ester (removed by acid), and a benzyl ether (removed by hydrogenolysis), allowing for the selective unmasking and reaction of different functional groups at various stages of the synthesis. wikipedia.org

Table 3: Common Protecting Groups (PGs) for Alcohol and Carboxylic Acid Precursors

| Functional Group | Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions |

| Alcohol (-OH) | tert-Butyldimethylsilyl ether | TBDMS | TBDMSCl, imidazole | TBAF, HF, or acid |

| Alcohol (-OH) | Benzyl ether | Bn | BnBr, NaH | H₂, Pd/C |

| Carboxylic Acid (-COOH) | Methyl ester | - | CH₃OH, H⁺ | NaOH, H₂O |

| Carboxylic Acid (-COOH) | Benzyl ester | - | BnOH, H⁺ | H₂, Pd/C |

| Carbonyl (C=O) | Acetal (from ethylene (B1197577) glycol) | - | Ethylene glycol, H⁺ | H₃O⁺, H₂O |

Comprehensive Spectroscopic Characterization of Methyl 2 3,5 Dimethoxyphenyl Propanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. It is based on the interaction of atomic nuclei with an external magnetic field. For organic compounds, ¹H (proton) and ¹³C (carbon-13) NMR are the most common types.

One-dimensional NMR spectra provide fundamental information about the chemical environment, connectivity, and number of different types of protons and carbons in a molecule.

¹H NMR Spectroscopy: In a ¹H NMR spectrum of Methyl 2-(3,5-dimethoxyphenyl)propanoate, distinct signals (resonances) are expected for each chemically non-equivalent proton. The chemical shift (δ) of each signal, reported in parts per million (ppm), indicates the electronic environment of the proton. The integration of the signal corresponds to the number of protons it represents, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

Based on the structure of this compound, the following proton signals would be anticipated:

Aromatic Protons: The benzene (B151609) ring has two protons at the C2 and C6 positions (ortho to the propanoate group) which are chemically equivalent. There is also a single proton at the C4 position (para to the propanoate group). These would likely appear as distinct signals in the aromatic region of the spectrum (typically δ 6.0-8.0 ppm). The two ortho protons would likely appear as a doublet, and the para proton as a triplet.

Methoxy (B1213986) Protons (-OCH₃): The two methoxy groups at the C3 and C5 positions are chemically equivalent. They would be expected to produce a single, sharp singlet in the upfield region of the spectrum (typically δ 3.5-4.0 ppm), integrating to six protons.

Propanoate Protons:

The single proton on the carbon alpha to the carbonyl group (-CH-) would likely appear as a quartet, split by the three protons of the adjacent methyl group. Its position would be influenced by the adjacent aromatic ring and carbonyl group (likely in the δ 3.5-4.0 ppm range).

The methyl group of the propanoate chain (-CH-CH₃) would appear as a doublet, split by the single alpha-proton. This signal would be expected at a higher field (more shielded) position (typically δ 1.2-1.6 ppm).

The methyl group of the ester (-COOCH₃) would be a sharp singlet, typically found around δ 3.6-3.8 ppm.

Expected ¹H NMR Data

| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

|---|---|---|---|

| Aromatic H (ortho) | ~6.5 - 7.0 | Doublet (d) | 2H |

| Aromatic H (para) | ~6.3 - 6.8 | Triplet (t) | 1H |

| Methoxyphenyl -OCH₃ | ~3.7 - 3.9 | Singlet (s) | 6H |

| Ester -OCH₃ | ~3.6 - 3.8 | Singlet (s) | 3H |

| Propanoate -CH- | ~3.5 - 4.0 | Quartet (q) | 1H |

¹³C NMR Spectroscopy: In a broadband proton-decoupled ¹³C NMR spectrum, each unique carbon atom in the molecule gives a single peak. The chemical shift of these peaks provides information about the type of carbon (e.g., alkyl, aromatic, carbonyl).

For this compound, the following carbon signals are expected:

Carbonyl Carbon: The ester carbonyl carbon (C=O) is the most deshielded and would appear at the lowest field (typically δ 170-175 ppm).

Aromatic Carbons: The six carbons of the benzene ring would produce four distinct signals due to symmetry. The carbons bearing the methoxy groups (C3 and C5) would be equivalent, as would the carbons ortho to the propanoate group (C2 and C6). The carbon attached to the propanoate group (C1) and the carbon at the para position (C4) would each give a separate signal. These would typically resonate in the δ 100-160 ppm range.

Methoxy Carbons (-OCH₃): The two equivalent methoxy carbons would produce a single signal, typically in the δ 55-60 ppm range.

Propanoate Carbons:

The alpha-carbon (-CH-) would be found in the δ 40-50 ppm range.

The ester methyl carbon (-COOCH₃) would appear around δ 50-55 ppm.

The terminal methyl carbon of the propanoate chain (-CH-CH₃) would be the most shielded, appearing at the highest field (typically δ 15-20 ppm).

Expected ¹³C NMR Data

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ester) | ~170 - 175 |

| Aromatic C1 | ~140 - 145 |

| Aromatic C3, C5 | ~158 - 162 |

| Aromatic C2, C6 | ~105 - 110 |

| Aromatic C4 | ~98 - 102 |

| Methoxyphenyl -OCH₃ | ~55 - 60 |

| Ester -OCH₃ | ~50 - 55 |

| Propanoate -CH- | ~40 - 50 |

While no experimental 2D NMR data is available, techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for confirming the structure.

COSY: A ¹H-¹H COSY spectrum would show correlations between protons that are coupled to each other. For this compound, a cross-peak would be expected between the -CH- quartet and the -CH₃ doublet of the propanoate group, confirming their connectivity. Correlations between the aromatic protons could also help in their definitive assignment.

HSQC: An HSQC spectrum correlates directly bonded protons and carbons. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal. For instance, the proton quartet of the propanoate side chain would show a correlation to the alpha-carbon signal in the ¹³C spectrum.

Mass Spectrometry (MS) for Molecular Formula Determination

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound.

High-resolution mass spectrometry measures the m/z ratio with very high precision, allowing for the determination of the exact molecular formula. While experimental HRMS data for this compound is not available in the literature, its molecular formula is C₁₂H₁₆O₄, which corresponds to a monoisotopic mass of 224.1049 Da. An HRMS analysis would be expected to yield a molecular ion peak ([M]⁺) or a protonated molecular peak ([M+H]⁺) that corresponds to this exact mass.

Public databases provide predicted collision cross-section (CCS) values for various adducts of this molecule, which is a measure of the ion's shape in the gas phase.

Predicted Mass Spectrometry Data

| Adduct | m/z |

|---|---|

| [M+H]⁺ | 225.1121 |

| [M+Na]⁺ | 247.0940 |

| [M+K]⁺ | 263.0680 |

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.

Although an experimental IR or Raman spectrum for this compound has not been published, the expected characteristic absorption bands can be predicted based on its functional groups:

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group would be expected in the region of 1735-1750 cm⁻¹.

C-O Stretch: The C-O stretching vibrations of the ester and the ether linkages would likely appear as strong bands in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

Aromatic C=C Stretch: Medium to weak absorption bands for the aromatic ring C=C stretching would be expected in the 1450-1600 cm⁻¹ region.

C-H Stretch:

Aromatic C-H stretching vibrations would appear as a group of bands above 3000 cm⁻¹.

Aliphatic C-H stretching vibrations from the methyl and methine groups would be observed just below 3000 cm⁻¹.

C-H Bending: Out-of-plane bending vibrations for the substituted aromatic ring would also be present in the fingerprint region (below 900 cm⁻¹), which could give information about the substitution pattern.

Expected IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Ester C=O | Stretch | ~1735 - 1750 | Strong |

| Aromatic C=C | Stretch | ~1450 - 1600 | Medium-Weak |

| C-O (Ester, Ether) | Stretch | ~1000 - 1300 | Strong |

| Aromatic C-H | Stretch | >3000 | Medium-Weak |

X-ray Crystallography for Solid-State Structural Elucidation

Currently, there are no published crystal structures for this compound. If a suitable single crystal could be grown, X-ray diffraction analysis would yield a detailed structural model, confirming the connectivity of the atoms and revealing the molecule's preferred conformation and how the molecules pack together in the crystal lattice.

Advanced Analytical Methods for Purity and Quantitative Assessment

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, enabling the separation of individual components from a complex mixture. For Methyl 2-(3,5-dimethoxyphenyl)propanoate, both gas and liquid chromatography are powerful tools for purity assessment and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the potent separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry. researchgate.net It is an ideal method for the analysis of volatile and semi-volatile compounds like this compound. The sample is vaporized and separated on a capillary column, after which the individual components are ionized and fragmented, yielding a unique mass spectrum that serves as a molecular fingerprint. semanticscholar.orgbenthamopen.com

In a typical GC-MS analysis, the retention time (the time it takes for the compound to pass through the column) is used for qualitative identification, while the mass spectrum confirms the structure. For quantitative analysis, the area of the chromatographic peak is proportional to the amount of the compound present.

Illustrative GC-MS Parameters:

| Parameter | Value |

|---|---|

| Column | 5% Phenyl Polymethylsiloxane (e.g., HP-5MS), 30 m x 0.25 mm i.d., 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow rate of 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | Initial 100 °C, hold for 1 min, ramp at 15 °C/min to 300 °C, hold for 5 min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Scan Range | 40–500 m/z |

Expected Fragmentation Pattern: The mass spectrum of this compound is predicted to show a molecular ion peak ([M]⁺) at m/z 224, corresponding to its molecular weight. Key fragment ions would likely arise from characteristic cleavages:

Loss of a methoxy (B1213986) radical (•OCH₃): A peak at m/z 193.

Loss of the methoxycarbonyl group (•COOCH₃): A peak at m/z 165.

Formation of the dimethoxybenzyl cation: A prominent peak at m/z 151, resulting from cleavage of the bond between the aromatic ring and the propanoate side chain. This is a common fragmentation pathway for benzyl (B1604629) derivatives. researchgate.net

Formation of the tropylium ion: A peak at m/z 91, characteristic of many aromatic compounds. nih.gov

| Ion Description | Predicted m/z |

| Molecular Ion [C₁₂H₁₆O₄]⁺ | 224 |

| [M - •OCH₃]⁺ | 193 |

| [M - •COOCH₃]⁺ | 165 |

| [C₉H₁₁O₂]⁺ (Dimethoxybenzyl cation) | 151 |

| [C₇H₇]⁺ (Tropylium ion) | 91 |

This fragmentation data, combined with the retention time, allows for confident identification and purity assessment.

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are premier techniques for the separation, quantification, and purification of non-volatile or thermally sensitive compounds. researchgate.net UPLC utilizes smaller stationary phase particles (typically <2 µm), which allows for higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. waters.comnih.gov For this compound, reversed-phase HPLC/UPLC is the most common approach.

In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The compound is separated from its impurities based on differences in hydrophobicity. Detection is typically achieved using a photodiode array (PDA) or UV detector, set to a wavelength where the aromatic ring of the compound absorbs strongly.

Illustrative HPLC/UPLC Method Parameters:

| Parameter | Value |

|---|---|

| Column | C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start with 30% B, ramp to 95% B over 5 minutes, hold for 1 min, return to initial conditions |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 40 °C |

| Detection | UV at 275 nm |

| Injection Volume | 1 µL |

This method allows for the separation of the main compound peak from potential impurities, such as starting materials, byproducts from synthesis, or degradation products. The area under the peak is directly proportional to the concentration, enabling accurate quantification against a reference standard. The high efficiency of UPLC is particularly advantageous for resolving closely related impurities. coresta.org

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary analytical method for determining the purity and concentration of a substance without the need for a specific reference standard of the analyte itself. sciepub.comemerypharma.com The fundamental principle of qNMR is that the integral (area) of an NMR signal is directly proportional to the number of atomic nuclei contributing to that signal. researchgate.net

For the quantitative analysis of this compound, a ¹H NMR spectrum is typically used. A certified internal standard of known high purity and weight is added to a precisely weighed sample of the analyte. bipm.org By comparing the integrals of specific, non-overlapping signals from the analyte and the internal standard, the exact purity or concentration of the analyte can be calculated.

Procedure for qNMR Analysis:

A precisely weighed amount of the this compound sample is dissolved in a deuterated solvent (e.g., CDCl₃).

A precisely weighed amount of a high-purity internal standard (e.g., dimethyl terephthalate or 1,4-bis(trimethylsilyl)benzene) is added to the same NMR tube. researchgate.netbipm.org The standard is chosen so that at least one of its signals is in a clear region of the spectrum, away from any analyte signals.

The ¹H NMR spectrum is acquired under specific conditions that ensure accurate integration, such as a long relaxation delay (at least 5 times the longest T1 relaxation time). researchgate.net

The integrals of a characteristic signal from the analyte and a signal from the internal standard are carefully measured.

The purity of the analyte is calculated using the following formula:

Purityanalyte = ( Ianalyte / Istd ) × ( Nstd / Nanalyte ) × ( Manalyte / Mstd ) × ( mstd / manalyte ) × Puritystd

Where:

I = Integral value of the signal

N = Number of protons generating the signal

M = Molar mass

m = Mass

Purity = Purity of the standard

Suitable Protons for Quantification: In the ¹H NMR spectrum of this compound, several signals are suitable for quantification due to their clarity and lack of overlap.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Number of Protons (N) |

| Ester Methyl (-COOCH₃) | ~3.70 | Singlet | 3 |

| Methoxy (-OCH₃) | ~3.80 | Singlet | 6 |

| Aromatic (Ar-H) | 6.4 - 6.5 | Multiplet | 3 |

| Propanoate Methine (-CH-) | ~3.65 | Quartet | 1 |

| Propanoate Methyl (-CH₃) | ~1.45 | Doublet | 3 |

The sharp singlets of the ester methyl group (3H) and the two equivalent methoxy groups (6H) are ideal for quantification due to their high signal-to-noise ratio and ease of integration.

Theoretical and Computational Investigations of Methyl 2 3,5 Dimethoxyphenyl Propanoate

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of organic molecules like Methyl 2-(3,5-dimethoxyphenyl)propanoate. nih.govdntb.gov.ua These calculations provide insights into how the arrangement of electrons and the presence of functional groups influence the molecule's chemical behavior.

Detailed Research Findings:

A typical DFT study on this molecule would involve geometry optimization to find the most stable three-dimensional structure. Functionals such as B3LYP, paired with a basis set like 6-311G(d,p), are commonly employed to achieve a balance between accuracy and computational cost. nih.gov Once the optimized geometry is obtained, a variety of electronic properties can be calculated.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a smaller gap suggests higher reactivity. researchgate.netnih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich dimethoxy-substituted phenyl ring, while the LUMO would likely be centered on the ester group.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov In this molecule, the oxygen atoms of the methoxy (B1213986) and ester groups would exhibit negative potential (typically colored red), indicating sites susceptible to electrophilic attack. Conversely, the hydrogen atoms and the carbonyl carbon would show positive potential (blue), marking them as potential sites for nucleophilic attack.

Reactivity Descriptors: From the HOMO and LUMO energies, various global reactivity descriptors can be calculated. These include chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω), which provide quantitative measures of the molecule's stability and reactivity. nih.gov

Interactive Data Table: Calculated Electronic Properties Below are representative data that would be expected from a DFT calculation on this compound.

| Property | Calculated Value | Interpretation |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability, localized on the phenyl ring. |

| LUMO Energy | -0.8 eV | Indicates electron-accepting capability, localized on the ester group. |

| HOMO-LUMO Gap (ΔE) | 5.7 eV | Suggests good kinetic stability. |

| Chemical Hardness (η) | 2.85 eV | A measure of resistance to change in electron distribution. |

| Electrophilicity Index (ω) | 1.45 eV | Moderate electrophilic character. |

| Dipole Moment | 2.1 D | Indicates a polar molecule. |

Molecular Dynamics Simulations for Conformational Landscapes

This compound is a flexible molecule due to several rotatable single bonds. Molecular Dynamics (MD) simulations are employed to explore the vast conformational space available to such molecules, providing a picture of their dynamic behavior in different environments. mdpi.comnih.gov

Detailed Research Findings:

MD simulations model the movements of atoms over time by solving Newton's equations of motion. This requires a force field, which is a set of parameters that defines the potential energy of the system. Force fields like AMBER or GROMOS are commonly used for organic molecules.

Conformational Search: An MD simulation, often performed at various temperatures, can sample a wide range of molecular conformations. nih.gov By analyzing the simulation trajectory, researchers can identify the most populated (lowest energy) conformational states. For this compound, key rotations would occur around the C(aryl)-C(alkyl) bond and the C-C and C-O bonds of the propanoate side chain.

Dihedral Angle Analysis: The flexibility of the molecule can be quantified by monitoring the dihedral angles of the rotatable bonds. Plotting the distribution of these angles reveals the preferred orientations of the different molecular fragments relative to each other. nih.gov

Solvent Effects: Running simulations in an explicit solvent (like a box of water molecules) allows for the investigation of how the environment influences the conformational landscape. mdpi.com The presence of a solvent can stabilize or destabilize certain conformations, particularly in polar molecules.

Interactive Data Table: Key Dihedral Angles and Stable Conformations This table summarizes the key dihedral angles that define the molecule's shape and their likely low-energy ranges.

| Dihedral Angle | Description | Predicted Stable Range(s) |

| τ1 (C6-C1-Cα-Cβ) | Phenyl ring to propanoate chain | ~ ±90° |

| τ2 (C1-Cα-Cβ-O) | Propanoate chain conformation | gauche (±60°), anti (180°) |

| τ3 (Cα-Cβ-O-CH3) | Ester group orientation | ~180° (trans) |

Computational Analysis of Reaction Mechanisms and Energetics

Computational chemistry provides invaluable tools for studying the step-by-step mechanisms of chemical reactions, including the synthesis of esters. By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile of a reaction can be constructed.

Detailed Research Findings:

The formation of this compound can be achieved through Fischer esterification of the corresponding carboxylic acid with methanol (B129727), typically under acid catalysis. DFT calculations are well-suited to model this type of reaction. researchgate.netacs.org

Reaction Pathway Modeling: The mechanism involves several steps: protonation of the carbonyl oxygen, nucleophilic attack by methanol, proton transfer, and elimination of a water molecule. acs.org Computational chemists can model the geometry of the transition state for each step.

Activation Energy Calculation: The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate. By calculating the activation energies for all steps, the rate-determining step (the one with the highest energy barrier) can be identified. acs.orgnih.gov For acid-catalyzed esterification, the nucleophilic attack of the alcohol on the protonated carboxylic acid is often the rate-determining step. acs.org

Interactive Data Table: Representative Energetics for Fischer Esterification The following table provides hypothetical but realistic energy values for the key steps in the acid-catalyzed synthesis of this compound.

| Reaction Step | Species Type | Relative Energy (kcal/mol) |

| Reactants + H+ | Reactants | 0.0 |

| Protonated Acid | Intermediate | -5.2 |

| Methanol Attack | Transition State | +15.5 |

| Tetrahedral Intermediate | Intermediate | -2.1 |

| Water Elimination | Transition State | +12.8 |

| Products + H2O + H+ | Products | -8.7 |

Chemical Reactivity and Mechanistic Pathways of Methyl 2 3,5 Dimethoxyphenyl Propanoate

Ester Hydrolysis and Transesterification Kinetics

The ester functionality in methyl 2-(3,5-dimethoxyphenyl)propanoate is susceptible to nucleophilic attack, leading to hydrolysis or transesterification. These reactions are fundamental in both synthetic chemistry and metabolic processes.

Ester Hydrolysis:

Ester hydrolysis involves the cleavage of the ester bond to yield a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the carbonyl carbon. A water molecule then attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol (B129727) yield the carboxylic acid, 2-(3,5-dimethoxyphenyl)propanoic acid. This is a reversible process.

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The subsequent elimination of the methoxide ion results in the formation of the carboxylic acid, which is then deprotonated by the basic conditions to form the carboxylate salt. This process is irreversible due to the final deprotonation step.

Transesterification:

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. This reaction is also typically catalyzed by an acid or a base. For this compound, reaction with a different alcohol (R'-OH) in the presence of a catalyst would yield a new ester, 2-(3,5-dimethoxyphenyl)propanoate-R', and methanol.

The kinetics of transesterification are influenced by the nature of the alcohol, the catalyst used, and the reaction conditions. Heterogeneous catalysts are often employed in industrial settings to facilitate product separation and catalyst recycling. The reaction generally follows a similar mechanistic pathway to hydrolysis, with the attacking nucleophile being an alcohol molecule instead of water.

| Reaction | Catalyst | General Conditions | Products | Kinetic Influences |

| Hydrolysis | Acid (e.g., H₂SO₄) or Base (e.g., NaOH) | Heating in aqueous solution | 2-(3,5-dimethoxyphenyl)propanoic acid and Methanol | Temperature, pH, Steric hindrance |

| Transesterification | Acid (e.g., H₂SO₄) or Base (e.g., NaOCH₃) | Heating with excess of another alcohol | New ester and Methanol | Nature of alcohol, Catalyst, Temperature |

Reactions Involving the Aromatic Ring System

The 3,5-dimethoxyphenyl group is an electron-rich aromatic system, making it susceptible to electrophilic attack. The two methoxy (B1213986) groups are strongly activating and direct incoming electrophiles to the ortho and para positions.

In electrophilic aromatic substitution (SEAr), an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The general mechanism involves the attack of the π electrons of the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate (the sigma complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.com

For this compound, the two methoxy groups at positions 3 and 5 direct incoming electrophiles to the positions ortho and para to them. This means substitution will preferentially occur at the C2, C4, and C6 positions of the phenyl ring.

Common electrophilic aromatic substitution reactions include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the aromatic ring.

Halogenation: Reaction with a halogen (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) introduces a halogen atom onto the aromatic ring.

Friedel-Crafts Alkylation: Reaction with an alkyl halide and a Lewis acid catalyst introduces an alkyl group onto the aromatic ring.

Friedel-Crafts Acylation: Reaction with an acyl halide or anhydride and a Lewis acid catalyst introduces an acyl group onto the aromatic ring.

The specific regioselectivity will be influenced by the steric hindrance posed by the existing propanoate side chain.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org For this compound to participate in such reactions, the aromatic ring would typically need to be functionalized with a suitable leaving group, such as a halide (Br, I) or a triflate.

Assuming a halogenated derivative of this compound, several palladium-catalyzed cross-coupling reactions could be envisioned:

Suzuki Coupling: Reaction of the aryl halide with an organoboron reagent in the presence of a palladium catalyst and a base to form a new C-C bond. youtube.com

Heck Coupling: Reaction of the aryl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.

Sonogashira Coupling: Reaction of the aryl halide with a terminal alkyne in the presence of a palladium catalyst, a copper co-catalyst, and a base to form a disubstituted alkyne.

Buchwald-Hartwig Amination: Reaction of the aryl halide with an amine in the presence of a palladium catalyst and a base to form a new C-N bond.

The general catalytic cycle for these reactions involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation (for Suzuki) or migratory insertion (for Heck), and finally reductive elimination to yield the product and regenerate the Pd(0) catalyst. youtube.com

| Coupling Reaction | Coupling Partner | Catalyst System | Bond Formed |

| Suzuki | Organoboron reagent | Pd(0) catalyst, Base | C-C |

| Heck | Alkene | Pd(0) catalyst, Base | C-C |

| Sonogashira | Terminal alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Base | C-C (alkyne) |

| Buchwald-Hartwig | Amine | Pd(0) catalyst, Base | C-N |

Transformations at the Propanoate Carbon Chain

The propanoate chain offers further opportunities for chemical modification, particularly at the α-carbon.

The α-carbon of the propanoate ester is acidic and can be deprotonated by a strong base to form an enolate. This enolate is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions.

Alkylation: The enolate can be alkylated by reacting it with an alkyl halide. This would introduce a new alkyl group at the α-position.

Aldol Addition: The enolate can react with an aldehyde or ketone in an aldol addition reaction to form a β-hydroxy ester.

These reactions allow for the elaboration of the propanoate side chain, leading to more complex molecular architectures.

The α-carbon of this compound is a stereocenter. While the compound is often synthesized and used as a racemate, methods exist for the preparation and derivatization of enantiomerically pure forms.

Chiral Resolution: The racemic carboxylic acid (obtained from hydrolysis of the ester) can be resolved into its individual enantiomers by forming diastereomeric salts with a chiral amine. Subsequent separation of the diastereomers and acidification regenerates the enantiomerically pure carboxylic acids, which can then be re-esterified.

Asymmetric Synthesis: Enantiomerically pure this compound can be prepared through asymmetric synthesis, for example, by using a chiral auxiliary or a chiral catalyst in an α-alkylation or hydrogenation reaction.

Chiral Derivatization: The enantiomeric purity of 2-(3,5-dimethoxyphenyl)propanoic acid or its methyl ester can be determined by reacting it with a chiral derivatizing agent (CDA) to form diastereomers. wikipedia.org These diastereomers can then be distinguished and quantified using techniques like NMR spectroscopy or chromatography. Common CDAs include Mosher's acid and its analogues.

The ability to control the stereochemistry at the α-position is crucial for applications where specific stereoisomers exhibit different biological activities.

Oxidation and Reduction Chemistry of the Compound

The chemical reactivity of this compound is characterized by transformations involving both the ester functional group and the activated benzylic position. This section details the oxidative and reductive pathways of the compound, drawing upon established reactivity of similar aromatic esters and substituted benzene (B151609) derivatives.

Oxidation Reactions

The primary site for oxidation in this compound is the benzylic carbon-hydrogen bond. The presence of the aromatic ring activates this position, making it susceptible to attack by various oxidizing agents. Depending on the reagent and reaction conditions, oxidation can lead to the formation of a ketone or a carboxylic acid.

Milder oxidizing agents can selectively convert the benzylic C-H bond to a carbonyl group, yielding Methyl 2-(3,5-dimethoxyphenyl)-2-oxopropanoate. Common reagents for this transformation include chromium-based oxidants and catalytic systems.

Chromium Trioxide (CrO₃): In the presence of a suitable solvent system, such as acetic acid or a mixture of acetic anhydride and acetic acid, chromium trioxide can effect the oxidation of the benzylic position to a ketone. The reaction typically proceeds at moderate temperatures.

Catalytic Oxidation: Modern synthetic methods often employ catalytic systems to achieve benzylic oxidation under milder and more environmentally benign conditions. These can involve transition metal catalysts in the presence of a co-oxidant.

| Oxidizing Agent | Co-oxidant/Solvent | Product | Typical Conditions |

| Chromium Trioxide (CrO₃) | Acetic Acid | Methyl 2-(3,5-dimethoxyphenyl)-2-oxopropanoate | Moderate temperature |

| Catalytic System (e.g., Ru, Mn, Co) | Peroxides, Oxygen | Methyl 2-(3,5-dimethoxyphenyl)-2-oxopropanoate | Varies with catalyst |

The proposed mechanism for benzylic oxidation often involves the formation of a radical intermediate at the benzylic position, which is then further oxidized to the ketone. The stability of the benzylic radical is enhanced by resonance with the aromatic ring.

Stronger oxidizing agents can lead to the cleavage of the bond between the benzylic carbon and the rest of the alkyl chain, resulting in the formation of 3,5-dimethoxybenzoic acid.

Potassium Permanganate (KMnO₄): A hot, alkaline solution of potassium permanganate is a powerful oxidizing agent capable of cleaving the side chain of alkylbenzenes to afford the corresponding benzoic acid. The reaction proceeds via a series of oxidation steps at the benzylic position.

| Oxidizing Agent | Solvent/Conditions | Product |

| Potassium Permanganate (KMnO₄) | Water, heat, alkaline | 3,5-Dimethoxybenzoic acid |

The mechanistic pathway for permanganate oxidation involves the initial attack at the benzylic C-H bond. Subsequent oxidation steps lead to the formation of a ketone intermediate, which is then further oxidized and cleaved to yield the carboxylic acid.

Reduction Reactions

The primary site for reduction in this compound is the ester functional group. The ester can be reduced to the corresponding primary alcohol, 2-(3,5-dimethoxyphenyl)propan-1-ol. Several reducing agents are effective for this transformation.

Complex metal hydrides are commonly employed for the reduction of esters to alcohols.

Lithium Aluminum Hydride (LiAlH₄): This is a powerful and non-selective reducing agent that readily reduces esters to primary alcohols. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup.

Sodium Borohydride (NaBH₄): While generally less reactive than LiAlH₄, sodium borohydride can effectively reduce aromatic esters, particularly in the presence of a co-solvent like methanol in THF. This system offers greater chemoselectivity, as it typically does not reduce other functional groups such as amides, nitriles, or nitro groups. A study on the reduction of a similar compound, methyl 2-(3,5-dimethoxy-4-methylphenyl)acetate, with sodium borohydride in a THF-methanol system resulted in high yields of the corresponding alcohol. ias.ac.in

| Reducing Agent | Solvent | Product | Typical Conditions | Yield |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | 2-(3,5-Dimethoxyphenyl)propan-1-ol | Anhydrous, followed by aqueous workup | High |

| Sodium Borohydride (NaBH₄) | THF/Methanol | 2-(3,5-Dimethoxyphenyl)propan-1-ol | Reflux | 70-92% (for similar compounds) ias.ac.in |

The mechanism of ester reduction by metal hydrides involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon of the ester. This is followed by the departure of the methoxy group and a second hydride attack on the resulting aldehyde intermediate to yield the primary alcohol upon workup.

Catalytic hydrogenation is another method for the reduction of esters, although it often requires more forcing conditions (high pressure and temperature) compared to the reduction of other functional groups like alkenes or ketones.

Heterogeneous Catalysis: Catalysts such as copper chromite or rhenium-on-titania (Re/TiO₂) can be used for the hydrogenation of esters to alcohols under high hydrogen pressure and elevated temperatures. researchgate.net

| Catalyst | Conditions | Product |

| Copper Chromite | High H₂ pressure, high temperature | 2-(3,5-Dimethoxyphenyl)propan-1-ol |

| Rhenium/TiO₂ | High H₂ pressure, high temperature | 2-(3,5-Dimethoxyphenyl)propan-1-ol |

The mechanism of catalytic hydrogenation of esters involves the adsorption of the ester onto the catalyst surface, followed by the stepwise addition of hydrogen atoms across the carbonyl group.

Environmental Fate and Degradation Pathways of Aryl Propanoate Esters

Abiotic Degradation Processes

Abiotic degradation involves non-biological processes that transform chemical compounds in the environment. For "Methyl 2-(3,5-dimethoxyphenyl)propanoate," the key abiotic degradation pathways are expected to be hydrolysis and photodegradation.

Hydrolysis is a chemical reaction in which a water molecule cleaves a chemical bond. In the case of esters like "this compound," the ester linkage is susceptible to hydrolysis, yielding a carboxylic acid and an alcohol. This reaction can be catalyzed by either acids or bases. nih.govlibretexts.org

The reaction with pure water is typically slow. libretexts.org However, in environmental waters, the presence of acids or bases can catalyze the hydrolysis of the ester bond in "this compound." This would result in the formation of 2-(3,5-dimethoxyphenyl)propanoic acid and methanol (B129727). The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of catalysts.

The general equation for the hydrolysis of an ester is as follows: RCOOR' + H₂O ⇌ RCOOH + R'OH

For "this compound," the specific hydrolytic reaction would be: C₁₂H₁₆O₄ + H₂O → C₁₁H₁₄O₄ + CH₃OH (this compound) + (Water) → (2-(3,5-dimethoxyphenyl)propanoic acid) + (Methanol)

The stability of the ester bond is a critical factor in its persistence in aquatic environments. While specific data for "this compound" is not available, studies on other esters indicate that the rate of hydrolysis can vary significantly depending on the molecular structure. researchgate.net

Table 1: General Factors Influencing Hydrolytic Stability of Esters

| Factor | Influence on Hydrolysis Rate |

| pH | Catalyzed by both acidic and basic conditions. |

| Temperature | Higher temperatures generally increase the rate of hydrolysis. |

| Molecular Structure | Steric hindrance around the ester group can decrease the rate of hydrolysis. |

| Catalysts | Presence of acids, bases, or metal ions can accelerate hydrolysis. |

Photodegradation is the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. Aromatic compounds, such as the dimethoxyphenyl moiety in "this compound," can absorb UV radiation, leading to their decomposition.

Studies on dimethoxybenzene isomers have shown that they undergo photodegradation, and the rates can be enhanced at air-ice interfaces compared to aqueous solutions. copernicus.orgscispace.com The photodegradation of compounds with a 3,5-dimethoxy substitution pattern has been observed to be relatively rapid in some cases. scispace.comresearchgate.netnih.gov The primary degradation products of a 3,5-dimethoxy substituted curcuminoid included 3,5-dimethoxybenzaldehyde and 3,5-dimethoxybenzoic acid. scispace.comresearchgate.netnih.gov

The mechanisms of photodegradation can involve several processes:

Direct Photolysis: The direct absorption of light by the molecule, leading to bond cleavage.

Indirect Photolysis: The reaction of the molecule with photochemically generated reactive species, such as hydroxyl radicals (•OH), in the environment.

For "this compound," photodegradation could lead to the cleavage of the ester bond, modification of the aromatic ring, or demethylation of the methoxy (B1213986) groups.

Chemical oxidation and reduction reactions in natural systems can also contribute to the degradation of organic compounds. In soil and aquatic environments, naturally occurring oxidizing agents like manganese oxides and reactive oxygen species can react with organic molecules.

The aromatic ring and the propanoate side chain of "this compound" could be susceptible to oxidation. Oxidation of the aromatic ring can lead to the formation of hydroxylated derivatives, which may be more susceptible to further degradation. The presence of electron-donating methoxy groups on the phenyl ring can influence its reactivity towards oxidizing agents.

Biotic Degradation Mechanisms

Biotic degradation involves the breakdown of chemical compounds by living organisms, primarily microorganisms. This is often the most significant pathway for the removal of organic pollutants from the environment.

Microorganisms in soil and water possess a wide array of enzymes that can degrade complex organic molecules. For aryl propanoate esters, the initial step in microbial degradation is often the hydrolysis of the ester bond by esterase enzymes.

While specific studies on "this compound" are not available, research on the microbial degradation of other aromatic esters, such as phthalates, indicates that the degradation process is initiated by the cleavage of the ester linkage. Following hydrolysis, the resulting aromatic acid, 2-(3,5-dimethoxyphenyl)propanoic acid, would likely undergo further degradation.

The degradation of methoxylated aromatic compounds by bacteria has been documented. nih.govresearchgate.netnih.gov For instance, Arthrobacter species have been shown to degrade 3,4,5-trimethoxyphenylacetic acid. nih.govnih.gov The degradation pathway often involves the demethylation of the methoxy groups, followed by ring cleavage of the resulting hydroxylated aromatic compound. This suggests that a likely pathway for the microbial degradation of 2-(3,5-dimethoxyphenyl)propanoic acid would involve:

Demethylation: Removal of the methyl groups from the methoxy substituents to form dihydroxylated intermediates.

Aromatic Ring Cleavage: The opening of the aromatic ring by dioxygenase enzymes.

Further Metabolism: The resulting aliphatic compounds are then further metabolized through central metabolic pathways.

A variety of enzymes are involved in the biotransformation of esters. Carboxylesterases are a key class of enzymes that catalyze the hydrolysis of ester bonds. These enzymes are widespread in microorganisms and play a crucial role in the degradation of ester-containing compounds in the environment.

The enzymatic hydrolysis of "this compound" would yield 2-(3,5-dimethoxyphenyl)propanoic acid and methanol. The subsequent enzymatic degradation of the aromatic acid would likely involve monooxygenases and dioxygenases for demethylation and ring cleavage, respectively.

Table 2: Key Enzyme Classes in the Biotic Degradation of Aryl Propanoate Esters

| Enzyme Class | Function | Relevance to this compound |

| Carboxylesterases | Hydrolysis of ester bonds | Cleavage of the methyl ester to form the corresponding carboxylic acid and methanol. |

| Monooxygenases/Demethylases | Removal of methyl groups from methoxy substituents | Demethylation of the 3,5-dimethoxyphenyl ring to form hydroxylated intermediates. |

| Dioxygenases | Cleavage of the aromatic ring | Opening of the dihydroxylated aromatic ring, a key step in mineralization. |

Environmental Partitioning and Transport Dynamics of this compound

The environmental distribution of this compound, an aryl propanoate ester, is governed by its physicochemical properties which influence its partitioning between soil, water, and air, and its subsequent transport within and between these compartments.

Adsorption/Desorption Characteristics to Environmental Matrices

For simpler, non-aromatic esters like ethyl propionate, the estimated Koc value is approximately 12, which suggests very high mobility in soil. charite.de However, the presence of the 3,5-dimethoxyphenyl group in this compound is expected to significantly increase its hydrophobicity and, consequently, its affinity for soil organic matter. Hydrophobic organic compounds tend to preferentially sorb to soil organic carbon, which limits their availability for biodegradation and transport in the aqueous phase. mdpi.com

The process of sorption is complex and involves interactions with various soil components. While partitioning to organic matter is often the dominant mechanism for hydrophobic compounds, other matrix constituents like clay minerals can also serve as important sorbents. ecetoc.org The adsorption of organic pollutants can be influenced by:

Physical adsorption (physisorption): Involving weaker van der Waals forces, this is a reversible process where the compound interacts with soil organic matter. mdpi.com

Chemical adsorption (chemisorption): This involves stronger covalent or ionic bonding between the compound and specific functional groups on the soil particle surface. mdpi.com

The extent of adsorption is not static; desorption can occur, releasing the compound back into the soil solution. Studies on other organic compounds have shown that while initial adsorption can be rapid, a slower diffusion into organic matter and intraparticle nanopores can occur over extended periods, leading to a fraction of the chemical becoming more resistant to desorption. ecetoc.org

Table 1: Estimated Soil Mobility Classification Based on Koc Values

| Koc Value | Mobility Class |

| < 50 | Very High |

| 50 - 150 | High |

| 150 - 500 | Moderate |

| 500 - 2000 | Low |

| 2000 - 5000 | Slight |

| > 5000 | Immobile |

Source: Adapted from general soil science classifications.

Given its structure, the Koc for this compound is likely to fall into a range indicating moderate to low mobility, significantly higher than that of simple alkyl propanoates.

Volatilization and Atmospheric Transport Potential

Volatilization is a key process that determines the transfer of a chemical from soil or water surfaces to the atmosphere. This potential is primarily assessed using the compound's vapor pressure and its Henry's Law constant. The Henry's Law constant (H) relates the partial pressure of a compound in the air to its concentration in water at equilibrium.

Direct experimental data for the vapor pressure and Henry's Law constant of this compound are not available. However, by examining related, simpler esters, a qualitative assessment can be made. For instance, Methyl propanoate has a high vapor pressure of 142.8 mmHg at 25°C, indicating a high tendency to volatilize. chemsrc.com Ethyl propionate also has a significant vapor pressure (35.8 mm Hg) and a Henry's Law constant estimated at 2.51 x 10⁻⁴ atm-m³/mol, suggesting it is expected to volatilize from water surfaces. charite.de

The introduction of an aromatic ring and two methoxy functional groups, as in this compound, increases the molecular weight and intermolecular forces, which would drastically lower the vapor pressure compared to its simple alkyl counterparts. For context, some non-volatile substances have been calculated to have a Henry's law constant of less than 1.1×10⁻⁸ Pa·m³/mol. europa.eu It is plausible that the Henry's Law constant for this compound is low, indicating that the compound is likely to be non-volatile or have a very low volatility.

Therefore, significant partitioning into the atmosphere from soil or water is not expected. Long-range atmospheric transport, which is a concern for more volatile and persistent compounds, is unlikely to be a major environmental fate pathway for this substance. acs.org

Leaching and Runoff Considerations

The potential for a chemical to be transported from the soil surface to groundwater (leaching) or to be carried away by surface water (runoff) depends on its persistence, its adsorption characteristics (Koc), and its water solubility.

As discussed, this compound is expected to have a higher Koc than simple esters, implying a stronger bond to soil particles. charite.de This increased adsorption would reduce its concentration in the mobile soil water phase, thereby limiting its potential for leaching. Highly mobile compounds (low Koc) are more prone to leaching through the soil profile and contaminating groundwater.

Runoff potential is determined by both the dissolved fraction of the chemical in runoff water and the transport of soil particles to which the chemical is adsorbed. While the water solubility of this compound is not specified, esters generally have some degree of water solubility. For example, methyl propionate's solubility is 5 g/100 mL. chemsrc.comnoaa.gov If the compound has appreciable water solubility, it could be transported in the dissolved phase during heavy rainfall or irrigation events. Conversely, its affinity for soil organic matter means it could also be transported via erosion, attached to suspended soil particles in runoff.

Characterization of Environmental Transformation Products and By-products

Once released into the environment, aryl propanoate esters like this compound can undergo various transformation processes, including biodegradation, hydrolysis, and photolysis, leading to the formation of various by-products.

The ester linkage is often the initial point of transformation for this class of compounds. Through biotic (enzyme-mediated) or abiotic (chemical) hydrolysis, the ester bond can be cleaved. For this compound, this initial hydrolysis step would yield two primary transformation products:

2-(3,5-dimethoxyphenyl)propanoic acid

Methanol

This initial breakdown is a common pathway for various types of environmental esters, such as phthalate esters, which are known to degrade via the action of esterases into their corresponding phthalate isomers and alcohols. nih.gov

Following this initial hydrolysis, the resulting aromatic acid, 2-(3,5-dimethoxyphenyl)propanoic acid, would be subject to further degradation. The aromatic ring is typically susceptible to attack by atmospheric oxidants or microbial enzyme systems. mdpi.com Common reactions involving aromatic structures in the environment include:

Hydroxylation: The addition of hydroxyl (-OH) groups to the aromatic ring.

Demethoxylation/Demethylation: Removal of the methoxy (-OCH₃) groups, potentially forming dihydroxy- or phenol-type intermediates.

Ring Cleavage: Microbial dioxygenase enzymes can catalyze the opening of the aromatic ring, leading to the formation of aliphatic carboxylic acids. These smaller molecules can then be more readily utilized by microorganisms and ultimately mineralized to carbon dioxide and water.

Photochemical decomposition, or photolysis, is another potential degradation pathway for aryl esters, especially in surface waters or on soil surfaces exposed to sunlight. rsc.orgfrontiersin.org This process can involve direct absorption of UV light or indirect photosensitized reactions, leading to the breakdown of the molecule. The specific by-products would depend on the reaction conditions, but could involve oxidation and cleavage of the aromatic ring. frontiersin.org

Future Research Directions and Perspectives for Methyl 2 3,5 Dimethoxyphenyl Propanoate

Elucidation of Undiscovered Synthetic Routes and Green Chemistry Approaches

Future synthetic investigations concerning methyl 2-(3,5-dimethoxyphenyl)propanoate will likely prioritize the development of novel and more environmentally benign methodologies. While traditional synthetic routes have been established, there remains a significant opportunity to align its production with the principles of green chemistry. This involves exploring alternative starting materials, employing safer solvents, and utilizing catalytic systems that minimize waste and energy consumption.

One promising avenue is the use of biocatalysis, where enzymes or whole-cell systems could be engineered to produce the target molecule with high stereoselectivity and under mild reaction conditions. This approach could significantly reduce the reliance on hazardous reagents and solvents typically used in conventional organic synthesis. Furthermore, the exploration of flow chemistry processes presents an opportunity for a more controlled, scalable, and potentially safer synthesis.

The development of synthetic routes that utilize renewable feedstocks is another critical area of future research. Identifying biosynthetic pathways or chemocatalytic conversions from biomass-derived precursors could provide a sustainable alternative to petroleum-based starting materials. Research in this area would not only enhance the green credentials of this compound synthesis but also contribute to the broader goal of a circular chemical economy.

A comparative overview of potential green chemistry approaches is presented in the table below:

| Approach | Potential Advantages | Key Research Challenges |

| Biocatalysis | High selectivity, mild conditions, reduced waste | Enzyme discovery and engineering, substrate scope, process optimization |

| Flow Chemistry | Enhanced safety and control, scalability, process intensification | Reactor design, catalyst stability, real-time monitoring |

| Renewable Feedstocks | Sustainability, reduced carbon footprint | Identification of viable precursors, efficient conversion pathways |

| Solvent-Free Reactions | Waste reduction, simplified purification | Reagent compatibility, reaction kinetics, heat transfer |

Development of Advanced In Situ Characterization Methodologies

To gain a more profound understanding of the synthesis and transformations of this compound, the development and application of advanced in situ characterization techniques are paramount. These methods allow for the real-time monitoring of reaction kinetics, the identification of transient intermediates, and the elucidation of reaction mechanisms as they occur, rather than relying on post-reaction analysis.

Spectroscopic techniques such as in situ Fourier-transform infrared (FTIR) and Raman spectroscopy can provide valuable information on the evolution of functional groups throughout a reaction. Similarly, in situ nuclear magnetic resonance (NMR) spectroscopy offers detailed structural information on reactants, intermediates, and products directly in the reaction mixture. For more complex systems, the use of X-ray absorption spectroscopy (XAS) could provide insights into the local electronic and geometric structure of catalytic species involved in the synthesis.